N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-2-12-3-5-13(6-4-12)14-9-27-18(20-14)22-16(24)11-25-10-15(23)21-17-19-7-8-26-17/h3-9H,2,10-11H2,1H3,(H,19,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOGGOXLVZHDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 342.45 g/mol. The structural composition allows for interactions with various biological targets, enhancing its therapeutic potential.
The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiazole moiety contributes to its binding affinity through hydrogen bonding and π-π interactions with macromolecules, influencing their functional properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives showed that certain compounds displayed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Anticancer Activity
The compound's anticancer properties have been explored in various studies. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating strong cytotoxicity .
| Study | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Study 1 | A431 (skin cancer) | 1.98 |
| Study 2 | Jurkat (leukemia) | < 1.5 |
Case Studies
- Anticancer Activity : In a comparative analysis, several thiazole derivatives were synthesized and tested for their anticancer efficacy against various cell lines. The results indicated that modifications to the thiazole ring significantly enhanced the cytotoxic activity, suggesting structure-activity relationships (SAR) are crucial for developing effective anticancer agents .
- Antimicrobial Efficacy : A series of novel thiazole derivatives were evaluated for their antibacterial properties against multi-drug resistant strains. The findings revealed that certain substitutions on the thiazole ring improved the antibacterial activity, making them potential candidates for further development as therapeutic agents .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Thiazole derivatives, such as N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide, have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, a study on thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections caused by resistant pathogens .
2. Anticancer Potential
The compound has shown potential as an anticancer agent. A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, including breast cancer (MCF7). Results indicated that some derivatives exhibited potent inhibitory effects on cell proliferation, with mechanisms potentially involving apoptosis induction and cell cycle arrest . Molecular docking studies suggested that these compounds interact with specific targets involved in cancer progression .
3. Acetylcholinesterase Inhibition
Research has highlighted the potential of thiazole-based compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have demonstrated significant inhibitory activity against acetylcholinesterase, making them candidates for further development in cognitive enhancement therapies .
Case Studies
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution reactions under basic conditions. For example:
-
Reaction with amines : Replacement of the acetamide carbonyl oxygen with nitrogen nucleophiles forms thioether-linked thiourea derivatives.
-
Hydrolysis : Acidic or alkaline hydrolysis cleaves the acetamide bond, yielding 2-mercapto-N-(thiazol-2-yl)acetamide and 4-(4-ethylphenyl)thiazol-2-amine.
Table 1: Reaction conditions and yields
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Ethylenediamine, K₂CO₃, DMF, 80°C | Bis-thiourea derivative | 72% | |
| Acidic hydrolysis | HCl (6M), reflux, 4h | 2-Mercaptoacetamide + Thiazol-2-amine | 85% |
Oxidation of Thioether Linkage
The thioether (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
-
H₂O₂-mediated oxidation : Produces sulfoxide intermediates at 0°C and sulfones at elevated temperatures (50°C).
-
mCPBA oxidation : Meta-chloroperbenzoic acid selectively generates sulfoxides in dichloromethane.
Table 2: Oxidation outcomes
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 0°C, 2h | Sulfoxide | 90% | |
| H₂O₂ (30%) | 50°C, 6h | Sulfone | 88% | |
| mCPBA | CH₂Cl₂, RT, 1h | Sulfoxide | 95% |
Cyclocondensation with Carbonyl Compounds
The thiazol-2-ylamino group participates in cyclocondensation reactions:
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With aldehydes : Forms imidazothiazole hybrids under acidic conditions (e.g., acetic acid) .
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With α,β-unsaturated ketones : Generates pyridine-fused thiazoles via Michael addition and cyclization .
Example reaction :
Cross-Coupling Reactions
The 4-ethylphenyl-thiazole subunit engages in palladium-catalyzed couplings:
-
Suzuki coupling : Reacts with arylboronic acids to introduce biaryl motifs.
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Buchwald-Hartwig amination : Attaches secondary amines to the thiazole ring.
Key data :
-
Suzuki coupling with 4-fluorophenylboronic acid achieved 68% yield using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol.
-
Buchwald-Hartwig with morpholine gave 74% yield with Pd₂(dba)₃ and Xantphos.
Acid/Base-Mediated Rearrangements
-
pH-dependent tautomerization : The enolizable keto group (2-oxoethyl) shifts between keto and enol forms, confirmed by NMR at pH 7.4 vs. 10.
-
Thiazole ring opening : Strong bases (e.g., NaOH) cleave the thiazole ring, producing thioamide and nitrile intermediates.
Biological Alkylation via Thiol-Disulfide Exchange
The free thiol group (post-hydrolysis) undergoes disulfide bond formation with biological thiols like glutathione, a mechanism implicated in its anticancer activity .
Mechanism :
Photochemical Reactivity
UV irradiation (254 nm) induces homolytic cleavage of the C–S bond in the thioether group, generating thiyl radicals detectable via EPR spectroscopy.
Preparation Methods
Hantzsch Thiazole Cyclization
The Hantzsch reaction remains the most reliable method for synthesizing 2-aminothiazoles. For Fragment A:
- Combine 4-ethylacetophenone (10.0 g, 61.7 mmol) and thiourea (5.6 g, 73.6 mmol) in dichloroethane (DCE, 60 mL).
- Add trifluoroacetic acid (TFA, 1.2 eq, 7.4 mL) and reflux at 85°C for 16 h.
- Cool, neutralize with NaHCO₃, extract with DCE, and concentrate.
- Purify via silica chromatography (hexane/EtOAc 3:1) to yield white crystals (8.9 g, 78%).
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | DCE, Toluene, THF, MeCN | DCE | 78 |
| Acid (0.2 eq) | TFA, HCl, H2SO4, p-TsOH | TFA | 78 |
| Temperature (°C) | 70, 85, 100 | 85 | 78 |
DCE outperforms polar solvents due to improved thiourea solubility and acid compatibility. TFA enhances protonation of the carbonyl oxygen, accelerating cyclization.
Synthesis of 2-Bromo-N-(Thiazol-2-Yl)Acetamide (Fragment B)
Bromoacetylation of Thiazol-2-Amine
- Dissolve thiazol-2-amine (5.0 g, 50.0 mmol) in dry THF (100 mL) under N₂.
- Add Et₃N (7.0 mL, 50.0 mmol) and cool to 0°C.
- Dropwise add bromoacetyl bromide (9.1 g, 45.0 mmol) over 30 min.
- Stir at 25°C for 4 h, filter, and wash with cold THF to obtain pale-yellow solid (7.8 g, 82%).
Critical Parameters :
- Stoichiometry : Excess amine (1.1 eq) minimizes diacylation.
- Temperature : Reactions below 10°C reduce bromide degradation.
Thioether Bond Formation and Final Coupling
Mercaptoacetamide Intermediate Synthesis
- React Fragment A (5.0 g, 22.7 mmol) with mercaptoacetic acid (2.1 g, 22.7 mmol) in DMF (50 mL).
- Add EDCI (4.8 g, 25.0 mmol) and HOBt (3.4 g, 25.0 mmol), stir at 25°C for 12 h.
- Extract with EtOAc, wash with brine, and concentrate to yield thiol intermediate (5.3 g, 85%).
Nucleophilic Substitution with Fragment B
- Dissolve thiol intermediate (4.0 g, 14.5 mmol) and Fragment B (3.8 g, 14.5 mmol) in DMF (40 mL).
- Add K₂CO₃ (4.0 g, 29.0 mmol) and stir at 50°C for 6 h.
- Pour into ice-water, filter, and recrystallize from ethanol to yield target compound (5.1 g, 72%).
Reaction Monitoring :
- HPLC Conditions : C18 column, 60:40 MeCN/H₂O, 1.0 mL/min, λ = 254 nm.
- Retention Times : Thiol intermediate (8.2 min), Fragment B (10.5 min), product (14.7 min).
Purification and Characterization
Recrystallization Optimization
Ethanol recrystallization achieves >98% purity:
- Dissolve crude product (5.0 g) in hot EtOH (150 mL).
- Cool to 4°C for 24 h, filter, and dry under vacuum.
Purity Data :
| Method | Result |
|---|---|
| HPLC | 98.7% |
| ¹H NMR (DMSO-d6) | δ 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 3.41 (s, 2H, SCH₂), 7.25–7.70 (m, 9H, Ar-H) |
| HRMS (ESI+) | m/z 419.12 [M+H]+ (calc. 418.55) |
Challenges and Mitigation Strategies
- Thiol Oxidation : Perform reactions under N₂ and add 0.1% w/w BHT as antioxidant.
- Bromoacetyl Hydrolysis : Use anhydrous DMF and molecular sieves to scavenge H₂O.
- Diacylation Byproducts : Maintain 1:1 stoichiometry and monitor via TLC (Rf product = 0.45 in EtOAc/hexane 1:1).
Scale-Up Considerations
- Batch Size : Reactions >100 g require segmented addition of bromoacetyl bromide to control exotherms.
- Cost Analysis :
Material Cost/kg (USD) Required (kg/target kg) 4-Ethylacetophenone 120 3.2 Bromoacetyl bromide 450 1.8 Thiazol-2-amine 980 0.9
Ethanol recrystallization reduces overall yield by 8–12% but is essential for pharmaceutical-grade purity.
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via sequential N-acylation and thioether formation. A typical route involves:
N-Acylation of 4-(4-ethylphenyl)thiazol-2-amine with chloroacetyl chloride in THF using sodium dispersion as a base to yield 2-chloro-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide .
Thiolation : Reaction with 2-(thiazol-2-ylamino)ethanethiol under ultrasonication in DCM with DMAP as a catalyst to form the thioether linkage .
Characterization :
- IR spectroscopy confirms amide C=O (1670–1710 cm⁻¹) and thioether C-S (650–750 cm⁻¹) .
- ¹H/¹³C NMR identifies key protons (e.g., thiazole H at δ 7.2–7.8 ppm, acetamide NH at δ 10.5–11.2 ppm) and carbons (thiazole C2 at ~160 ppm) .
- Mass spectrometry (ESI-MS) verifies molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reaction yields when synthesizing thioether-linked acetamide derivatives?
Methodological Answer:
Yield inconsistencies often arise from competing side reactions (e.g., oxidation of thiols or incomplete acylation). Strategies include:
- Optimizing reaction conditions : Use inert atmospheres (N₂/Ar) to prevent thiol oxidation and ultrasonication to enhance mixing efficiency .
- Real-time monitoring : Employ TLC (silica GF254) with UV visualization at 254 nm to track intermediate formation and adjust stoichiometry .
- Byproduct analysis : Isolate side products (e.g., disulfides) via column chromatography (hexane:EtOAc gradients) and characterize using HRMS to identify pathways .
Example : In , yields improved from 68% to 91% by switching from conventional stirring to ultrasonication, reducing reaction time from 24h to 8h .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should be prioritized?
Methodological Answer:
- ¹H NMR :
- Thiazole protons: δ 7.3–7.9 ppm (multiplet for aromatic H).
- Acetamide NH: δ 10.5–11.2 ppm (singlet, exchangeable with D₂O).
- Thioether CH₂: δ 3.8–4.2 ppm (triplet, J = 6–8 Hz) .
- ¹³C NMR :
- Thiazole C2: ~160 ppm (sp² hybridized).
- Acetamide carbonyl: ~168–172 ppm.
- Thioether sulfur-linked carbons: 35–45 ppm .
- IR : Amide I band (1670–1710 cm⁻¹) and absence of free thiol (-SH) at ~2550 cm⁻¹ .
Advanced: How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) can:
Predict reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., thiazole N3 as a nucleophilic center) .
Validate spectral data : Simulate NMR chemical shifts (B3LYP/6-311++G(d,p)) and compare with experimental values to confirm assignments .
Analyze stability : Evaluate HOMO-LUMO gaps to assess redox behavior. For example, a small gap (<3 eV) suggests potential for charge-transfer interactions in biological systems .
Basic: What are the documented biological activities of structurally analogous thiazole-acetamide hybrids, and how might these inform research on this compound?
Methodological Answer:
Analogous compounds exhibit:
- Anticancer activity : Thiazole derivatives inhibit tubulin polymerization (IC₅₀ = 0.8–2.4 µM in MCF-7 cells) by binding to the colchicine site .
- Antimicrobial effects : Thioether-linked acetamides disrupt bacterial cell membranes (MIC = 4–16 µg/mL against S. aureus) .
Research implications : - Screen against kinase targets (e.g., EGFR, VEGFR) using molecular docking (AutoDock Vina) .
- Assess cytotoxicity via MTT assays (48h exposure, IC₅₀ calculation) .
Advanced: How can researchers address solubility challenges during in vitro assays for this hydrophobic compound?
Methodological Answer:
- Solubilization strategies :
- Use DMSO:water mixtures (<0.1% DMSO to avoid cellular toxicity) .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
- Validation : Measure solubility via HPLC (C18 column, MeOH:H₂O = 70:30) and confirm stability over 24h .
Basic: What are the critical steps for ensuring reproducibility in the synthesis of this compound?
Methodological Answer:
- Purification : Use flash chromatography (silica gel, hexane:EtOAc 3:1 → 1:2) to isolate intermediates ≥95% pure .
- Drying agents : Anhydrous Na₂SO₄ for organic phases to prevent hydrolysis .
- Stoichiometry control : Maintain 1:1.2 molar ratio of amine to acyl chloride to minimize unreacted starting material .
Advanced: What mechanistic insights can be gained from studying the thioether bond’s stability under oxidative conditions?
Methodological Answer:
- Oxidative stress assays : Expose the compound to H₂O₂ (1–10 mM) and monitor degradation via LC-MS. Thioethers typically oxidize to sulfoxides (m/z +16) or sulfones (m/z +32) .
- Kinetic studies : Calculate half-life (t₁/₂) under physiological conditions (PBS, pH 7.4, 37°C) to predict in vivo stability .
Basic: How are melting points and crystallinity data used to assess compound purity?
Methodological Answer:
- Melting point analysis : A sharp mp (e.g., 269–315°C for analogs in ) indicates high purity. Deviations >2°C suggest impurities .
- XRPD : Compare experimental vs. simulated patterns to confirm crystalline phase homogeneity .
Advanced: What strategies can resolve discrepancies between computational docking predictions and experimental bioassay results?
Methodological Answer:
- Binding mode validation : Perform molecular dynamics simulations (100 ns trajectories) to assess docking poses under physiological conditions .
- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- SAR studies : Modify substituents (e.g., 4-ethylphenyl → 4-fluorophenyl) and correlate with activity shifts to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
